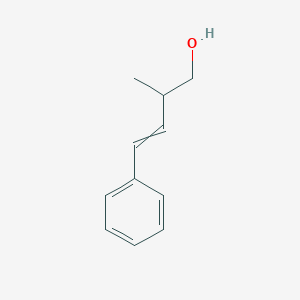
(2-Isocyanatocyclopropyl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isocyanatocyclopropyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring and three methoxy groups attached to a silicon atom.
Méthodes De Préparation
The synthesis of (2-Isocyanatocyclopropyl)(trimethoxy)silane typically involves the reaction of cyclopropylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
(2-Isocyanatocyclopropyl)(trimethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are siloxane polymers, urea derivatives, and carbamates .
Applications De Recherche Scientifique
(2-Isocyanatocyclopropyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silane coupling agents, which are essential in the modification of surfaces and the enhancement of adhesion between different materials.
Biology: The compound can be used to functionalize biomolecules, enabling the study of protein interactions and cellular processes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of (2-Isocyanatocyclopropyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The isocyanate group can react with nucleophiles to form stable urea or carbamate linkages. These reactions enable the compound to modify surfaces, enhance adhesion, and form cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
(2-Isocyanatocyclopropyl)(trimethoxy)silane can be compared with other silane compounds such as:
Trimethoxysilane: Lacks the isocyanate group and is primarily used for the synthesis of silane coupling agents.
Isobutyl(trimethoxy)silane: Contains an isobutyl group instead of a cyclopropyl group, leading to different reactivity and applications.
Glycidoxypropyl(trimethoxy)silane: Contains an epoxide group, making it suitable for different types of surface modifications and polymerizations
Propriétés
Numéro CAS |
684278-10-2 |
|---|---|
Formule moléculaire |
C7H13NO4Si |
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
(2-isocyanatocyclopropyl)-trimethoxysilane |
InChI |
InChI=1S/C7H13NO4Si/c1-10-13(11-2,12-3)7-4-6(7)8-5-9/h6-7H,4H2,1-3H3 |
Clé InChI |
WISUFECKDDXXQF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CC1N=C=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


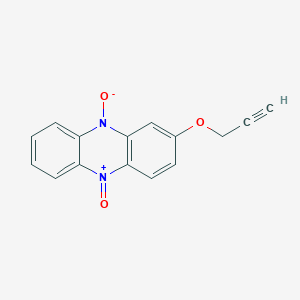
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)

![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
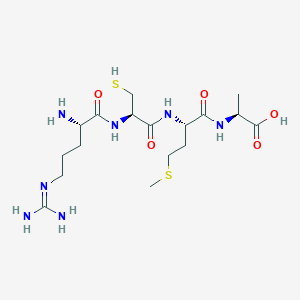
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
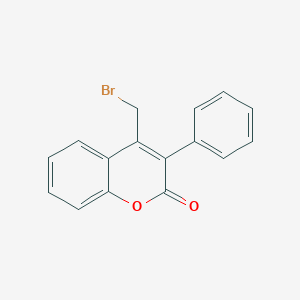
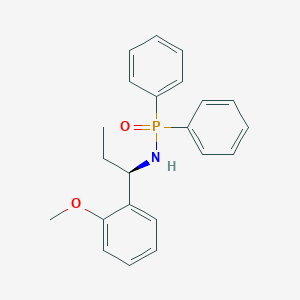
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

